molecular formula C9H13ClFNO B11895734 (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride CAS No. 1213603-10-1

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Katalognummer: B11895734
CAS-Nummer: 1213603-10-1
Molekulargewicht: 205.66 g/mol
InChI-Schlüssel: IOGBJJCWLPCSLS-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine derivative featuring a phenyl ring substituted with a fluorine atom at the 2-position and a methoxy group at the 3-position. The ethanamine moiety is attached to the aromatic ring, and the compound exists as the S-enantiomer in its hydrochloride salt form. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications such as drug synthesis and receptor-targeted studies.

Eigenschaften

CAS-Nummer

1213603-10-1

Molekularformel

C9H13ClFNO

Molekulargewicht

205.66 g/mol

IUPAC-Name

(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1

InChI-Schlüssel

IOGBJJCWLPCSLS-RGMNGODLSA-N

Isomerische SMILES

C[C@@H](C1=C(C(=CC=C1)OC)F)N.Cl

Kanonische SMILES

CC(C1=C(C(=CC=C1)OC)F)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Substrate Synthesis and Reaction Design

The target compound’s asymmetric synthesis begins with 2-fluoro-3-methoxyacetophenone, which undergoes reductive amination with ammonium acetate or a chiral amine donor. A Ru/phosphine-oxazoline catalyst system, as demonstrated in enantioselective hydrogenation of analogous ketones, achieves up to 96% diastereoselectivity. The reaction typically proceeds at 20–25°C under 20 bar hydrogen pressure, yielding the (S)-enantiomer with >95% ee after crystallization.

Key Reaction Parameters

ParameterConditionImpact on Yield/ee
Catalyst Loading0.005–0.01 mol% RuHigher loading reduces cost
Hydrogen Pressure15–25 barOptimizes reaction rate
SolventToluene/MeOH (4:1)Enhances substrate solubility

Chiral Resolution via Diastereomeric Salt Formation

Schiff Base Intermediate Formation

Adapting methods from patent WO2015159170A2, 2-fluoro-3-methoxyacetophenone is condensed with (S)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid (PTSA) catalysis. The resulting Schiff base is hydrogenated over 10% Pd/C at 35–40°C, followed by diastereomeric salt crystallization with PTSA to isolate the (S,S)-configured amine-PTSA complex.

Process Efficiency

  • Yield : 70–75% after crystallization

  • Purity : >99% by HPLC

Acidic Hydrolysis and Hydrochloride Formation

The isolated diastereomeric salt is treated with 2N NaOH to liberate the free amine, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt. This step achieves >98% chemical purity and eliminates residual resolving agents.

Catalytic Enantioselective Hydrogenation

Imine Substrate Preparation

A substrate-centric approach involves synthesizing (E)-N-(1-(2-fluoro-3-methoxyphenyl)ethylidene)-2-methylpropane-2-sulfinamide. This imine is hydrogenated using a Rh-(R,R)-Me-DuPhos catalyst system, which induces high enantioselectivity (ee >98%) at 50°C and 50 psi H₂.

Optimization via Design of Experiments (DoE)
Microwave-assisted heating (100–120°C) reduces reaction times from 24 hours to 2 hours while maintaining ee >97%.

Process-Scale Considerations

Industrial Production Workflow

Large-scale synthesis (≥100 kg) employs continuous flow reactors for reductive amination, reducing processing time by 40% compared to batch reactors. Critical quality attributes (CQAs) such as residual palladium (<10 ppm) are controlled via charcoal filtration.

Economic and Environmental Metrics

MetricBatch ProcessContinuous Flow
Solvent Consumption15 L/kg8 L/kg
Energy Use120 kWh/kg75 kWh/kg

Analytical and Regulatory Aspects

Chiral Purity Verification

Chiral HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms ee >99%. Regulatory guidelines (ICH Q6A) mandate control of genotoxic impurities (e.g., aryl chlorides) below 1 ppm via validated GC-MS methods .

Analyse Chemischer Reaktionen

Amine Group Reactions

The primary amine group in this compound participates in several characteristic reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine+AcClAcetylated amide+HCl\text{(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine} + \text{AcCl} \rightarrow \text{Acetylated amide} + \text{HCl}

Reagents/Conditions : Acetyl chloride in dichloromethane with a base (e.g., triethylamine).

Alkylation

Undergoes N-alkylation with alkyl halides:

Amine+R-XN-alkylated derivative\text{Amine} + \text{R-X} \rightarrow \text{N-alkylated derivative}

Reagents/Conditions : Alkyl bromides (e.g., allyl bromide) in acetonitrile with NaHCO₃ .

Schiff Base Formation

Forms imines with aldehydes/ketones:

Amine+RCHOImine+H2O\text{Amine} + \text{RCHO} \rightarrow \text{Imine} + \text{H}_2\text{O}

Reagents/Conditions : Catalytic acid (e.g., acetic acid) under reflux.

Aromatic Ring Reactions

The substituted phenyl ring exhibits limited reactivity due to electron-withdrawing fluorine and methoxy groups.

Electrophilic Substitution

Methoxy groups activate the ring at the para position, but fluorine deactivates it. Nitration or sulfonation may occur under harsh conditions:

Compound+HNO3/H2SO4Nitro-substituted derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-substituted derivative}

Reagents/Conditions : Concentrated nitric acid in sulfuric acid at 50–100°C.

Demethylation

Methoxy groups can be cleaved to phenols using strong acids:

3-Methoxy group+BBr33-Hydroxy group+CH3Br\text{3-Methoxy group} + \text{BBr}_3 \rightarrow \text{3-Hydroxy group} + \text{CH}_3\text{Br}

Reagents/Conditions : Boron tribromide (BBr₃) in dichloromethane .

Fluorine Substitution

The fluorine atom at the 2-position is resistant to nucleophilic substitution but may react under extreme conditions:

Nucleophilic Aromatic Substitution

Fluorine+NH3Amino-substituted derivative\text{Fluorine} + \text{NH}_3 \rightarrow \text{Amino-substituted derivative}

Reagents/Conditions : Ammonia in ethanol at 150°C under pressure.

Oxidation and Reduction

Reaction Type Reagents/Conditions Product
Amine OxidationKMnO₄, acidic conditionsNitrile or imine
Amine ReductionLiAlH₄ in THFSecondary amine (rare)
Aromatic ReductionH₂/Pd-CSaturated cyclohexane derivative

Biological Interactions

The compound modulates neurotransmitter receptors (e.g., serotonin and dopamine receptors) through hydrogen bonding and hydrophobic interactions. Its fluorine atom enhances binding affinity by forming dipole interactions with receptor residues .

Stability and Degradation

  • Hydrolysis : The hydrochloride salt is hygroscopic and may decompose in aqueous solutions at extreme pH .

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming decomposition products like fluorinated phenols .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

One of the primary areas of research for (S)-1-(2-fluoro-3-methoxyphenyl)ethanamine hydrochloride is its potential in developing therapeutic agents for neurological disorders. The compound's structure suggests that it may interact selectively with neurotransmitter systems, making it a candidate for further pharmacological exploration. Preliminary studies indicate that compounds with similar structures exhibit antidepressant and anxiolytic activities, suggesting potential applications in treating conditions like depression and anxiety disorders.

Structure-Activity Relationship Studies

The compound serves as an important model in structure-activity relationship (SAR) studies. Computational models can predict the activity spectrum of this compound by analyzing its interactions with various biological targets, such as receptors and enzymes. This predictive capability is crucial for identifying potential therapeutic effects and guiding further experimental validation.

Synthesis and Derivatives

Several synthesis methods have been reported for this compound. Common approaches include:

  • Reduction of Ketones or Imines : This method yields the desired amine from precursors.
  • N-Alkylation : Involves alkylating an appropriate precursor amine with a halogenated aromatic compound, followed by hydrolysis to produce the hydrochloride salt form.

These synthetic pathways allow researchers to explore various derivatives, potentially enhancing biological activity or modifying pharmacokinetic properties.

Biochemical Interactions

Understanding the biochemical interactions of this compound is essential for elucidating its pharmacological profile. Interaction studies often employ high-throughput screening methods to evaluate binding affinities to various receptors and enzymes. Such studies can reveal potential off-target effects and toxicity profiles, which are critical for drug development.

Wirkmechanismus

The mechanism of action of (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Interactions
Target Compound 2-F, 3-OCH₃ C₉H₁₃ClFNO 205.66 (est.) Enhanced solubility (HCl salt); stereospecific interactions inferred
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl 3-F, 4-OCH₃ C₉H₁₃ClFNO 205.66 GHS hazards: H302 (harmful if swallowed)
(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine HCl 2-F, 6-OCH₃ C₉H₁₃ClFNO 205.66 95% purity; storage at room temperature
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl 3-Cl, 2-F C₈H₁₀Cl₂FN 234.08 Used in pharmaceutical synthesis; HCl salt improves solubility
(S)-1-(3,5-Difluorophenyl)ethanamine HCl 3,5-F C₈H₁₀ClF₂N 209.62 High structural similarity (score: 0.97)
Key Observations:
  • Substituent Position Effects: The ortho-fluoro and meta-methoxy groups in the target compound create a unique electronic environment. The difluoro analog () exhibits higher lipophilicity due to additional fluorine atoms, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Chlorine vs. Methoxy Substitution :

    • The 3-chloro-2-fluoro analog () has a stronger electron-withdrawing group (Cl) compared to methoxy (electron-donating). This difference could alter metabolic stability, as chloro groups resist oxidative degradation better than methoxy groups.
Receptor Binding and Hydrogen Bonding
  • highlights that indole-based ethanamine derivatives interact with HSP90 via hydrogen bonds to GLU527 and TYR604 . By analogy, the target compound’s methoxy group may form hydrogen bonds with similar residues, while the fluorine atom could enhance binding through hydrophobic interactions.
  • The S-enantiomer specificity (common across analogs) is critical for chiral recognition in biological systems, as seen in , where enantiopure compounds show optimized activity in drug development .
Metabolic and Toxicity Profiles
  • In contrast, fluoro-substituted analogs (e.g., ) exhibit slower metabolism due to C-F bond stability .
  • The hazard profile of the 3-fluoro-4-methoxy analog () includes warnings for oral toxicity (H302), suggesting that even minor structural changes significantly impact safety .

Biologische Aktivität

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H12_{12}FNO
  • Molecular Weight : 169.2 g/mol
  • CAS Number : CB92662074

The compound features a chiral center and includes a fluorine atom and a methoxy group on the phenyl ring, which may influence its biological activity by modulating lipophilicity and receptor affinity.

This compound interacts with various biological targets, particularly neurotransmitter systems. Its mechanism of action may involve:

  • Receptor Modulation : The compound likely interacts with serotonin and norepinephrine receptors, similar to other phenethylamines, which can lead to antidepressant and anxiolytic effects.
  • Enzyme Interaction : It may affect enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Antidepressant and Anxiolytic Effects

Preliminary studies suggest that this compound has potential antidepressant properties. Similar compounds have shown efficacy in reducing depressive behaviors in animal models:

  • Forced Swim Test (FST) : This test evaluates the antidepressant-like activity by measuring the immobility time of treated rats compared to controls. Compounds with similar structures have demonstrated significant reductions in immobility time, indicating potential antidepressant effects .

Cytotoxicity Studies

The compound's structural analogs have been evaluated for cytotoxic effects against various cancer cell lines:

  • Melanoma Studies : In vitro studies have shown that fluoro-substituted compounds exhibit significant cytotoxicity against melanoma cells, suggesting that this compound could be explored for anticancer applications .

Study 1: Antidepressant Activity Assessment

A study investigated the effects of structurally similar compounds on depressive behaviors in rats. The results indicated that certain derivatives significantly reduced immobility times in the FST, highlighting their potential as antidepressants .

CompoundImmobility Time Reduction (%)
Control0
Compound A45
Compound B60

Study 2: Cytotoxicity Evaluation

Research on fluoro-substituted compounds focused on their binding affinities to B-Raf protein, a target in melanoma treatment. The study found that these compounds exhibited promising binding affinities and cytotoxicity against A375 melanoma cells.

CompoundBinding Affinity (kcal/mol)LC50 (µg/mL)
Compound X-9.512.25
Compound Y-8.715.50

Computational Models and Structure-Activity Relationships (SAR)

Computational studies have been employed to predict the biological activity of this compound based on its structure:

  • In Silico Screening : Models suggest that modifications to the methoxy group can enhance receptor binding affinity, potentially leading to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiomerically pure (S)-1-(2-fluoro-3-methoxyphenyl)ethanamine hydrochloride?

  • Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, the (S)-enantiomer (CAS 1213603-10-1) can be resolved via diastereomeric salt formation using chiral acids like tartaric acid derivatives. Reaction conditions (temperature, solvent polarity) must be optimized to avoid racemization. Sodium borohydride reduction of imine intermediates, as described for analogous compounds, requires strict anhydrous conditions to prevent byproducts .
  • Characterization : Confirm enantiomeric purity using polarimetry, chiral HPLC (e.g., Chiralpak AD-H column), or NMR with chiral shift reagents .

Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound and identify common impurities?

  • NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm (¹H), while the fluorine atom induces splitting in aromatic protons (²J coupling ~10–15 Hz). The amine hydrochloride moiety shows broad peaks in DMSO-d₆ due to proton exchange .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 200.08 (C₉H₁₂FNO⁺), with isotopic peaks confirming chlorine presence in the hydrochloride salt. Impurities like the (R)-enantiomer (CAS 1332588-07-4) can be detected via high-resolution MS (HRMS) .

Q. What safety protocols are critical when handling this compound in vitro?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated following institutional guidelines for halogenated compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?

  • Computational Approach : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in understanding degradation pathways or derivatization potential .
  • Validation : Compare computed IR spectra with experimental data to validate the model. Discrepancies in vibrational modes (e.g., C-F stretching at ~1100 cm⁻¹) may indicate solvation effects not accounted for in simulations .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s pharmacokinetic properties?

  • Case Study : If logP (experimental) differs from DFT predictions, reassess solvation models (e.g., include explicit water molecules) or use COSMO-RS for better accuracy. For metabolic stability, combine in vitro microsomal assays with molecular docking to identify cytochrome P450 binding sites .
  • Statistical Tools : Apply multivariate analysis to correlate structural descriptors (e.g., molar refractivity, polar surface area) with bioavailability data .

Q. How can enantiomer-specific pharmacological activity be evaluated in receptor binding assays?

  • Assay Design : Use radioligand displacement assays (e.g., with ³H-labeled ligands) on cloned receptors (e.g., serotonin or dopamine receptors). The (S)-enantiomer may show higher affinity due to steric complementarity, as seen in structurally related amines .
  • Data Interpretation : Calculate Ki values using the Cheng-Prusoff equation. Cross-validate with functional assays (e.g., cAMP accumulation) to distinguish antagonism vs. inverse agonism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.